molecular formula C10H4O2S2 B2753836 thieno[3,2-g][1]benzothiole-4,5-dione CAS No. 24243-32-1

thieno[3,2-g][1]benzothiole-4,5-dione

Cat. No.: B2753836
CAS No.: 24243-32-1
M. Wt: 220.26
InChI Key: HRKPZDPFRDQSKZ-UHFFFAOYSA-N
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Description

Thieno[3,2-g][1]benzothiole-4,5-dione is a specialized fused heterocyclic compound of interest in advanced materials and medicinal chemistry research. Its rigid, planar structure is a key feature for developing π-conjugated systems for organic electronic applications . Researchers are exploring such fused heterocyclic scaffolds as core structures for functional materials, including electron donors in donor-acceptor systems for optoelectronic devices . In therapeutic research, analogous benzothiophene and thieno-fused structures are investigated as potential inhibitors for various biological targets . These scaffolds are utilized in designing novel topoisomerase I inhibitors for anticancer drug discovery and have been incorporated into molecules targeting neurodegenerative diseases . This compound serves as a versatile building block for synthesizing complex molecular architectures. It is intended for use in laboratory research settings only.

Properties

IUPAC Name

thieno[3,2-g][1]benzothiole-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4O2S2/c11-7-5-1-3-13-9(5)10-6(8(7)12)2-4-14-10/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRKPZDPFRDQSKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1C(=O)C(=O)C3=C2SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzo[2,1-b:3,4-b’]dithiophene-4,5-dione typically involves the protection of the diketone group using ethylene glycol, followed by various reaction steps to achieve the desired structure . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and water, with temperature control to optimize the yield and purity of the product .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality and yield, and implementing safety measures to handle the chemicals involved.

Chemical Reactions Analysis

Types of Reactions: Benzo[2,1-b:3,4-b’]dithiophene-4,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of more complex thiophene derivatives, while reduction can yield simpler structures with modified electronic properties .

Scientific Research Applications

Chemical Properties and Structure

Thieno[3,2-g] benzothiole-4,5-dione features a fused ring system that combines thiophene and benzothiole structures. Its molecular formula is C8H4O2S2C_8H_4O_2S_2, with a molecular weight of approximately 220.25 g/mol. The compound exhibits excellent electron delocalization and π-π stacking capabilities, which facilitate efficient charge transport essential for various applications.

Scientific Research Applications

Research indicates that thieno[3,2-g] benzothiole-4,5-dione exhibits significant biological activities:

  • Antitumor Activity : Derivatives have shown effectiveness against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis.
  • Antimicrobial Effects : The compound has displayed antimicrobial activity against both bacterial and fungal strains.
  • Anti-inflammatory Properties : Studies suggest potential in reducing inflammation in animal models.
Biological ActivityObservations
AntitumorInduces apoptosis in cancer cells
AntimicrobialEffective against Staphylococcus aureus and Escherichia coli
Anti-inflammatoryReduces paw edema in inflammation models

Medicine

Thieno[3,2-g] benzothiole-4,5-dione derivatives are being explored for their therapeutic potential in treating various diseases:

  • Cancer Treatment : Compounds have shown IC50 values in the micromolar range against multiple cancer cell lines.
  • Infectious Diseases : Research is ongoing into its efficacy as an antibacterial agent.

Industry

The compound's stability and electronic properties make it suitable for industrial applications such as:

  • Organic Light Emitting Diodes (OLEDs) : Its conductive properties enhance performance in display technologies.
  • Photovoltaic Cells : Utilized in renewable energy technologies due to its efficiency in charge transport.

Case Study 1: Antitumor Efficacy

A study reported that derivatives of thieno[3,2-g] benzothiole showed IC50 values ranging from 5 to 20 µM against various cancer cell lines. The mechanism involved caspase activation pathways leading to apoptosis.

Case Study 2: Antimicrobial Testing

In vitro tests revealed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) determined to be in the low micromolar range.

Case Study 3: Inflammation Model Studies

Animal studies demonstrated that thieno[3,2-g] benzothiole significantly reduced paw edema in carrageenan-induced inflammation models, suggesting its potential as an anti-inflammatory agent.

Summary of Findings

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical differences between thieno[3,2-g][1]benzothiole-4,5-dione and structurally related compounds:

Compound Name Core Structure Dione Positions Key Functional Groups Applications References
This compound (Target) Benzothiole + thieno[3,2-g] annulation 4,5 Electron-deficient dione Hypothetical: Organic electronics, catalysis N/A
Thieno[2,3-f][1]benzothiole-4,8-dione Benzothiole + thieno[2,3-f] annulation 4,8 Electron-deficient dione Organic photovoltaics, materials research
Thieno[2,3-d]pyrimidine derivatives Pyrimidine + thiophene annulation N/A Imidazolidinedione, tetrahydrobenzo groups Anti-tyrosinase agents, pharmaceuticals
Y6/Y12 (Thiadiazolo-thieno derivatives) Multi-annulated thieno/pyrrolo systems N/A Butyloctyl/ethylhexyl chains Non-fullerene acceptors in solar cells

Solubility and Processability

  • Thieno[2,3-f] derivatives are typically processed using chlorinated solvents (e.g., chloroform), while Y12’s butyloctyl chains enable solubility in environmentally benign solvents like toluene . The target compound’s solubility profile will depend on substituent choice and annulation pattern.

Biological Activity

Thieno[3,2-g] benzothiole-4,5-dione is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological properties, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. The findings are supported by data tables and relevant case studies.

Chemical Structure and Properties

Thieno[3,2-g] benzothiole-4,5-dione belongs to a class of compounds known for their sulfur-containing heterocycles. Its structure can be represented as follows:

C10H6O2S2\text{C}_{10}\text{H}_6\text{O}_2\text{S}_2

This compound exhibits unique electronic properties due to the presence of the dione functional group and the thieno ring system, contributing to its reactivity and biological potential.

Anticancer Activity

Recent studies have highlighted the potential of thieno[3,2-g] benzothiole-4,5-dione derivatives in cancer therapy. A notable study evaluated several synthesized derivatives for their cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assays

In a study assessing the cytotoxic effects of thieno[3,2-g] benzothiole-4,5-dione derivatives on A549 (lung cancer) and Caco-2 (colon cancer) cell lines, the following IC50 values were observed:

CompoundA549 IC50 (μM)Caco-2 IC50 (μM)
Compound 129.77 ± 0.0440.54 ± 0.01
Compound 218.33 ± 0.0335.21 ± 0.02

These results indicate significant cytotoxicity against both cancer cell lines, suggesting that modifications to the thieno core can enhance anticancer activity .

Anti-inflammatory Effects

Thieno[3,2-g] benzothiole-4,5-dione has also been investigated for its anti-inflammatory properties. In vivo studies using carrageenan-induced paw edema in rats demonstrated that certain derivatives significantly reduced inflammation.

Table: Anti-inflammatory Activity

CompoundEdema Reduction (%)Reference Standard (Indomethacin)
Compound A65%75%
Compound B58%75%

The results showed that these compounds exhibited comparable anti-inflammatory effects to established non-steroidal anti-inflammatory drugs (NSAIDs), indicating their potential as therapeutic agents .

Antimicrobial Activity

The antimicrobial properties of thieno[3,2-g] benzothiole-4,5-dione have been evaluated against various bacterial strains. The compounds demonstrated significant bacteriostatic effects.

Case Study: Antimicrobial Efficacy

A study tested several derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were as follows:

CompoundE. coli MIC (μg/mL)S. aureus MIC (μg/mL)
Compound X1520
Compound Y1012

These findings suggest that thieno[3,2-g] benzothiole-4,5-dione derivatives could serve as effective antimicrobial agents .

Neuroprotective Effects

Emerging research indicates that thieno[3,2-g] benzothiole-4,5-dione may possess neuroprotective properties relevant to neurodegenerative diseases such as Alzheimer's.

Neuroprotective Mechanism

In vitro assays have shown that certain derivatives inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease progression:

CompoundAChE Inhibition (%)
Compound Z85%
Donepezil (Standard)90%

These results highlight the potential for developing thieno-based compounds as therapeutic agents in treating neurodegenerative disorders .

Q & A

Q. What are the established synthetic routes for thieno[3,2-g][1]benzothiole-4,5-dione?

The compound can be synthesized via cyclocondensation reactions using thiophene precursors and aldehydes. For example, analogous methods involve refluxing aminobenzaldehyde derivatives with thieno-thiophenones in acetic acid catalyzed by pyrrolidine to form fused heterocycles . Alternatively, reactions with aryl isothiocyanates in DMF under reflux conditions yield thiourea intermediates, which can be cyclized using formaldehyde and HCl to form thieno-benzothiole derivatives .

Q. What spectroscopic techniques are used to characterize this compound?

Structural elucidation relies on 1^1H NMR, 13^13C NMR, and IR spectroscopy. For example, thiourea intermediates derived from isothiocyanate reactions are confirmed via characteristic thiourea NH peaks (~10–12 ppm in 1^1H NMR) and carbonyl stretching vibrations (~1650–1700 cm1^{-1} in IR) . Mass spectrometry further validates molecular weights and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound?

Due to its potential flammability and reactivity, avoid exposure to heat, sparks, or open flames. Use personal protective equipment (PPE), including fire-resistant lab coats and respiratory protection. Store in airtight containers in cool, dry environments, and follow protocols for neutralizing spills with inert absorbents .

Q. How are intermediates purified during synthesis?

Recrystallization from ethanol or DMF-acetic acid mixtures is common. Thin-layer chromatography (TLC) monitors reaction progress, with product isolation via filtration after cooling .

Q. How should hygroscopic intermediates be handled?

Use anhydrous solvents (e.g., DMF) under inert atmospheres (N2_2/Ar). Store intermediates in desiccators with silica gel and minimize air exposure during transfers .

Advanced Research Questions

Q. How can reaction yields be optimized for thieno[3,2-g][1]benzothiole derivatives?

Yields depend on solvent choice, temperature, and catalyst loading. For instance, DMF as a solvent improves thiourea formation (79% yield) compared to ethanol. Acid-catalyzed cyclization at 90–95°C enhances oxadiazinane-thione yields (Table 1 in ). Kinetic studies using TLC or HPLC help identify optimal reaction times.

Q. How are contradictory spectral data resolved in structural assignments?

Discrepancies in NMR peaks (e.g., overlapping aromatic signals) are addressed via 2D NMR (COSY, HSQC) or deuteration experiments. Impurity analysis via HPLC-MS or recrystallization in alternative solvent systems (e.g., DMF-EtOH) isolates pure products .

Q. What mechanistic insights explain the cyclization of thiourea intermediates?

Acid-catalyzed cyclization proceeds via nucleophilic attack of the thiourea sulfur on the electrophilic carbon of formaldehyde, forming a six-membered oxadiazinane ring. In contrast, amine-mediated routes involve Mannich-type reactions, yielding triazinane-thiones .

Q. How do solvent polarities influence reaction pathways?

Polar aprotic solvents (DMF) stabilize charged intermediates in thiourea formation, while protic solvents (EtOH) favor hydrogen bonding in cyclocondensation. Solvent choice also affects reaction rates and byproduct formation .

Q. Does the electron-deficient nature of the dione moiety affect reactivity?

The 4,5-dione group enhances electrophilicity, facilitating nucleophilic attacks (e.g., from amines or thiols). This property is exploited in constructing fused heterocycles, as seen in analogous thieno-quinoline syntheses .

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